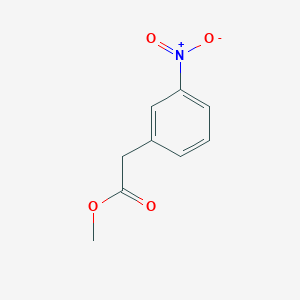

Methyl 3-nitrophenylacetate

概述

描述

1. Introduction

Methyl 3-nitrophenylacetate is a chemical compound with various applications in organic synthesis and pharmaceutical research. It has been a subject of interest due to its unique chemical structure and reactivity.

2. Synthesis Analysis

- The synthesis of related compounds such as methyl N-(4-nitrophenyl)-3-oxomorpholine-2-carboxylate and ethyl N-(4-nitrophenyl)-2-oxomorpholine-3-carboxylate has been achieved via rhodium(II) acetate catalyzed intermolecular O–H and intramolecular N–H carbene insertion. These methods represent new routes for creating bioactive compounds of pharmaceutical interest (Trstenjak, Ilaš, & Kikelj, 2013).

3. Molecular Structure Analysis

- The molecular structure of compounds closely related to Methyl 3-nitrophenylacetate has been studied using X-ray diffraction and other spectroscopic techniques. For instance, the crystal structure of methyl 4-hydroxy-3-nitro-2-(4-nitrophenyl)-5-(1,1,1-triphenyl-λ5-phosphanylidene)-1,3-cyclopentadiene-1-carboxylate was determined to belong to space group P21/n (Alizadeh, 2005).

4. Chemical Reactions and Properties

- Methyl 3-nitrophenylacetate, like its derivatives, is involved in various chemical reactions. For example, the biodegradation of 3-methyl-4-nitrophenol, a similar compound, by Ralstonia sp. SJ98, highlights its environmental significance. This biodegradation results in catechol as a major intermediate, indicating the potential for environmental decontamination (Bhushan et al., 2000).

5. Physical Properties Analysis

- Detailed physical property analysis of Methyl 3-nitrophenylacetate or closely related compounds was not directly found in the literature reviewed. However, the physical properties of such compounds can generally be inferred from their molecular structure and chemical characteristics.

6. Chemical Properties Analysis

- Methyl 3-nitrophenylacetate exhibits properties typical of nitroaromatic compounds. These properties include participation in nucleophilic substitution reactions and sensitivity to reductive conditions, as observed in the related compound methyl 1-nitrocyclopropanecarboxylate (Lifchits et al., 2008).

科学研究应用

Biodegradation and Environmental Remediation : Ralstonia sp. SJ98 can utilize 3-methyl-4-nitrophenol, a related compound to Methyl 3-nitrophenylacetate, as a carbon source, indicating its potential in environmental decontamination and bioremediation (Bhushan et al., 2000).

Genotoxicity Studies : 3-Methyl-4-nitrophenol, a metabolite of fenitrothion containing Methyl 3-nitrophenylacetate, has been studied for its mutagenic effects on the somatic cells of mice, indicating its relevance in toxicology research (Nehéz et al., 1985).

Metabolite Studies in Microorganisms : A metabolite structurally similar to Methyl 3-nitrophenylacetate, derived from Pseudomonas syringae, was found to modulate the growth of tomato seedlings, suggesting its application in agriculture and plant biology (Evidente et al., 1992).

Antioxidant and Antimicrobial Activities : Nitrosubstituted acyl thioureas, related to Methyl 3-nitrophenylacetate, were synthesized and evaluated for their DNA-binding, antioxidant, cytotoxic, antibacterial, and antifungal activities, highlighting their potential in pharmaceutical research (Tahir et al., 2015).

Toxicological Implications in Poultry : Methylated metabolites of phenylarsenical compounds related to Methyl 3-nitrophenylacetate were discovered in chicken liver, emphasizing its significance in food safety and toxicology (Peng et al., 2017).

Catalytic Activity on Glycosides : Per-O-methylated cyclodextrins, including compounds related to Methyl 3-nitrophenylacetate, showed enzyme catalysis on p-nitrophenyl glycosides, suggesting applications in biochemical research (Fenger & Bols, 2010).

Metabolism of Similar Compounds : Isomeric compounds similar to Methyl 3-nitrophenylacetate were metabolized in rats, with implications for understanding drug metabolism and toxicology (Schweinsberg et al., 1979).

Electrochemical Studies in Enzyme Activity : Electrochemical methods were developed to study the inhibition of lipase activity by pesticides, using a substrate related to Methyl 3-nitrophenylacetate, which is relevant in enzyme kinetics and pesticide research (Reddy et al., 2013).

属性

IUPAC Name |

methyl 2-(3-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-14-9(11)6-7-3-2-4-8(5-7)10(12)13/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFGYITRIATVARH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70335755 | |

| Record name | methyl 2-(3-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70335755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-nitrophenylacetate | |

CAS RN |

10268-12-9 | |

| Record name | methyl 2-(3-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70335755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

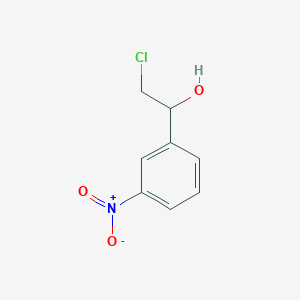

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

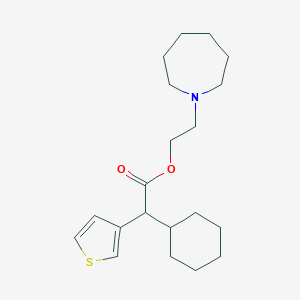

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate](/img/structure/B83697.png)

![Benzene, 1-methyl-4-[(1-methylethyl)thio]-](/img/structure/B83705.png)